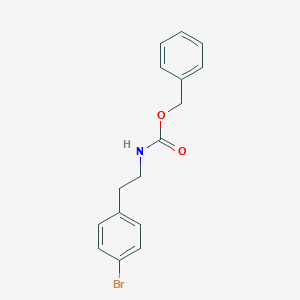

Benzyl 4-bromophenethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 4-bromophenethylcarbamate is an organic compound with the molecular formula C16H16BrNO2 and a molecular weight of 334.21 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyl 4-bromophenethylcarbamate can be synthesized through a multi-step process involving the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent . The reaction typically requires reflux conditions and a catalytic amount of benzoyl peroxide. The resulting polybrominated mixtures are then debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 4-bromophenethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Applications De Recherche Scientifique

Benzyl 4-bromophenethylcarbamate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of benzyl 4-bromophenethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, in the context of lithium-ion batteries, related compounds like 4-bromobenzyl isocyanate can electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface. This indicates that this compound may have similar electrochemical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromobenzyl isocyanate: Shares similar brominated benzyl structure and is used in electrochemical applications.

Benzyl carbamate: Lacks the bromine atom but has similar carbamate functionality.

Phenethyl carbamate: Similar structure but without the benzyl group.

Activité Biologique

Benzyl 4-bromophenethylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₆BrNO₂ and a molecular weight of 334.21 g/mol. Its structure features a benzyl group attached to a carbamate moiety, which is further substituted with a 4-bromophenethyl group. This specific arrangement influences its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition. The bromophenethyl moiety may enhance binding affinity to hydrophobic pockets in target proteins, contributing to its biological effects.

Antimicrobial and Anticancer Properties

Research indicates that similar compounds have demonstrated significant antimicrobial and anticancer activities. For instance, derivatives of benzyl carbamates have shown efficacy against various cancer cell lines and microbial pathogens. In vitro studies suggest that these compounds may inhibit cell proliferation and induce apoptosis in cancer cells.

| Compound | Activity | Target |

|---|---|---|

| Benzyl N-[1-(4-bromophenyl)ethyl]carbamate | Antimicrobial | Various bacterial strains |

| Ethyl-4-bromophenyl carbamate | Anticancer | Breast cancer cell lines |

Acaricidal Activity

This compound exhibits significant acaricidal properties, particularly against Rhipicephalus microplus (cattle tick). Studies have shown that it can effectively reduce the reproductive potential of ticks by targeting different developmental stages.

- Efficacy : When applied to larvae, nymphs, and adults, it resulted in cumulative reductions of hatched larvae by 96.3%, indicating strong ixodicide activity.

- Mechanism : The compound appears to act independently of acetylcholinesterase inhibition, which is typical for many traditional insecticides.

Case Studies

- Study on Tick Control : A study evaluated the effect of ethyl-4-bromophenyl carbamate on Rhipicephalus microplus. The compound was administered at varying concentrations over different developmental stages, resulting in significant mortality rates among larvae (98.3% reduction) while also affecting nymphs (72%) and adults (27%) .

- Toxicity Assessment : In subchronic toxicity studies conducted on Wistar rats, exposure to related ethyl-carbamates did not cause mortality or severe clinical signs but did result in alterations in biochemical parameters such as liver enzyme activities and hematocrit levels .

Comparative Analysis with Similar Compounds

This compound can be compared with other carbamates based on their functional groups and biological activities:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Benzyl (2-(3-bromophenoxy)ethyl)carbamate | Antimicrobial | Specific bromine positioning |

| Ethyl-4-bromophenyl carbamate | Acaricide | Effective against resistant tick strains |

| Benzyl N-[1-(4-bromophenyl)ethyl]carbamate | Anticancer | Potential for drug development |

Propriétés

IUPAC Name |

benzyl N-[2-(4-bromophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUKEHNGQSSRHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.